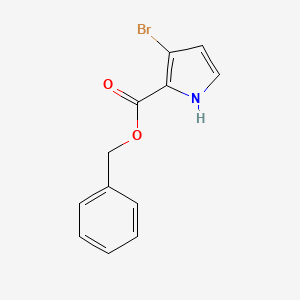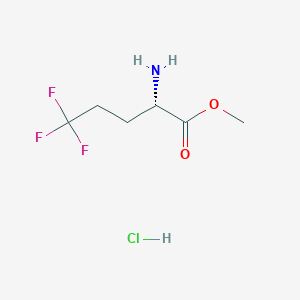![molecular formula C38H32O4P2 B12829526 (6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)
(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is a chemical compound that belongs to the class of biphenyl diphosphines. These compounds are widely used in various fields of chemistry, particularly in catalysis. The compound is known for its unique structural features, which include two diphenylphosphine oxide groups attached to a biphenyl backbone with methoxy substituents at the 6 and 6’ positions. This structure imparts specific electronic and steric properties that make it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) typically involves the reaction of 6,6’-dimethoxy-2,2’-dibromobiphenyl with diphenylphosphine oxide in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine oxide groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or toluene, and the reaction temperature is maintained at around 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines .
Applications De Recherche Scientifique
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of metal-based drugs and therapeutic agents.
Environmental Chemistry: The compound is used in the development of greener chemical processes and sustainable technologies.
Mécanisme D'action
The mechanism by which (6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The methoxy and diphenylphosphine oxide groups influence the electronic properties of the metal center, enhancing its reactivity and selectivity. The specific molecular targets and pathways involved depend on the type of catalytic reaction and the metal used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): A common bidentate ligand in coordination chemistry.
2,2’-Bis(diphenylphosphino)biphenyl (BIPHEP): Another biphenyl-based diphosphine ligand with similar applications.
Uniqueness
(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(diphenylphosphine oxide) is unique due to the presence of methoxy substituents at the 6 and 6’ positions, which impart specific electronic and steric properties. These properties enhance its performance as a ligand in catalytic reactions, making it more efficient and selective compared to other similar compounds .
Propriétés
Formule moléculaire |
C38H32O4P2 |
|---|---|
Poids moléculaire |
614.6 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
Clé InChI |
AIOCWGGQGSWZDA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


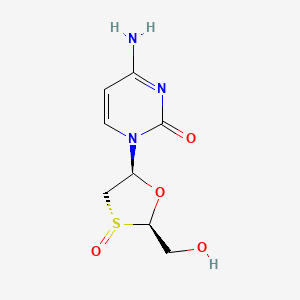
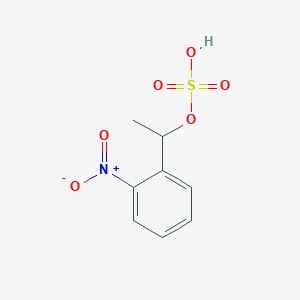

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
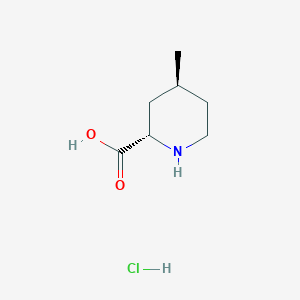
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)

